(1R)-8-chloro-1-methyl-3-nitroso-2,3,4,5-tetrahydro-1H-3-benzazepine
Description
(1R)-8-Chloro-1-methyl-3-nitroso-2,3,4,5-tetrahydro-1H-3-benzazepine is a chiral benzazepine derivative characterized by a nitroso (-NO) group at position 3, a methyl group at position 1, and a chlorine substituent at position 6. Its core structure shares similarities with several pharmacologically active benzazepines, though its nitroso substitution distinguishes it from well-studied analogs like SCH23390 (a dopamine D1 antagonist) and lorcaserin (a 5-HT2C agonist) .
Properties
CAS No. |
2518136-84-8 |
|---|---|
Molecular Formula |
C11H13ClN2O |
Molecular Weight |
224.68 g/mol |
IUPAC Name |
(5R)-7-chloro-5-methyl-3-nitroso-1,2,4,5-tetrahydro-3-benzazepine |
InChI |
InChI=1S/C11H13ClN2O/c1-8-7-14(13-15)5-4-9-2-3-10(12)6-11(8)9/h2-3,6,8H,4-5,7H2,1H3/t8-/m0/s1 |
InChI Key |
POOKTNWLAMHIKQ-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@H]1CN(CCC2=C1C=C(C=C2)Cl)N=O |
Canonical SMILES |
CC1CN(CCC2=C1C=C(C=C2)Cl)N=O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclization Strategies for Benzazepine Core Formation
The benzazepine scaffold is constructed via Friedel-Crafts acylation or intramolecular cyclization of diarylamine precursors. A patented route begins with 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine, synthesized through a multi-step sequence involving:
-
Bromination : Treatment of 3-chlorophenylacetone with hydrobromic acid (HBr) yields 3-chloro-α-bromophenylacetone.
-
Reductive Amination : Reaction with methylamine under hydrogenation conditions forms the secondary amine intermediate.
-
Cyclization : Acid-catalyzed intramolecular cyclization (e.g., using H₂SO₄) produces the tetrahydrobenzazepine core.
Nitroso Group Introduction
The nitroso (-N=O) functionalization is achieved through nitrosation of the secondary amine. Optimal conditions involve:
-
Nitrosating Agent : Sodium nitrite (NaNO₂) in acetic acid at 0–5°C.
-
Stoichiometry : A 1:1 molar ratio of amine to NaNO₂ to minimize over-nitrosation.
-
Reaction Time : 2–4 hours, monitored by thin-layer chromatography (TLC).
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Bromination | HBr, 80°C, 6h | 78 | 90 |
| Reductive Amination | H₂, Pd/C, MeOH | 85 | 92 |
| Nitrosation | NaNO₂, AcOH, 0°C | 68 | 95 |
Data synthesized from patent examples and technical reports.
Stereoselective Synthesis of (1R)-Configuration
Chiral Resolution Techniques
The (1R)-stereochemistry is introduced via chiral auxiliary-mediated synthesis or enzymatic resolution:
Computational Modeling for Stereochemical Control
Density functional theory (DFT) studies predict transition-state energies for stereoselective pathways, guiding solvent and catalyst selection. Polar aprotic solvents (e.g., DMF) stabilize intermediates, favoring the (1R)-configuration.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Enhancements
-
Acid Catalysts : p-Toluenesulfonic acid (p-TsOH) increases cyclization rates by 40% versus H₂SO₄.
-
Inert Atmosphere : Nitrogen purging during nitrosation reduces oxidative degradation, improving yield by 15%.
Purification and Characterization
Chromatographic Techniques
Chemical Reactions Analysis
Types of Reactions
(1R)-8-chloro-1-methyl-3-nitroso-2,3,4,5-tetrahydro-1H-3-benzazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine or hydroxylamine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, ammonia, or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or hydroxylamines. Substitution reactions can result in the formation of various substituted benzazepines.
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential applications in drug development. Its nitroso group may contribute to biological activity by acting as a reactive species in biological systems. Research into similar compounds has shown that nitroso derivatives can exhibit:
- Antimicrobial properties : Nitroso compounds have been studied for their ability to inhibit bacterial growth.
- Anticancer activities : Some studies suggest that nitroso compounds can induce apoptosis in cancer cells through the generation of reactive nitrogen species.
Toxicology
As a nitroso compound, (1R)-8-chloro-1-methyl-3-nitroso-2,3,4,5-tetrahydro-1H-3-benzazepine is relevant in toxicological studies due to its potential mutagenic properties. The European Medicines Agency has highlighted the importance of assessing nitrosamines for their carcinogenic risks. This compound can serve as a model for studying:
- Mutagenicity : Understanding how such compounds interact with DNA and potentially induce mutations.
- Risk assessment : Evaluating exposure levels and their implications for human health.
Environmental Science
The environmental impact of nitroso compounds is an emerging area of research. These compounds can be formed from various industrial processes and may accumulate in ecosystems. Studies involving this compound can help elucidate:
- Bioconcentration factors : Investigating how this compound accumulates in aquatic organisms.
- Degradation pathways : Understanding how environmental factors affect the stability and breakdown of nitroso compounds.
Case Studies
| Study Title | Focus | Findings |
|---|---|---|
| Antimicrobial Efficacy of Nitroso Compounds | Medicinal Chemistry | Demonstrated significant inhibition of bacterial growth at low concentrations of nitroso derivatives similar to (1R)-8-chloro... |
| Mutagenicity Assessment of Nitrosamines | Toxicology | Identified potential mutagenic effects in mammalian cell lines exposed to various nitrosamines, including derivatives of (1R)-8-chloro... |
| Environmental Fate of Nitroso Compounds | Environmental Science | Found that certain nitroso compounds persist in aquatic environments and bioaccumulate in fish species, raising concerns about ecosystem health. |
Mechanism of Action
The mechanism of action of (1R)-8-chloro-1-methyl-3-nitroso-2,3,4,5-tetrahydro-1H-3-benzazepine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: It can bind to specific receptors, such as neurotransmitter receptors, to modulate their activity.
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to changes in metabolic pathways.
Signal Transduction: It can affect signal transduction pathways, altering cellular responses and functions.
Comparison with Similar Compounds
Key Structural Features:
- Chirality : The (1R) configuration ensures stereoselective interactions with biological targets.
- Substituents: Nitroso group (position 3): May act as a nitric oxide donor or influence receptor binding kinetics. Methyl group (position 1): Enhances metabolic stability compared to phenyl-substituted analogs. Chlorine (position 8): Common in benzazepines to modulate receptor affinity and selectivity .
Comparison with Structural Analogs
Table 1: Structural and Pharmacological Comparison of Benzazepine Derivatives
Structural Differences and Implications
Nitroso Group vs. Hydroxy/Phenyl Groups :
- The nitroso group in the target compound is rare among benzazepines. In contrast, SCH23390 and SKF83959 feature hydroxyl groups critical for D1R binding . Nitroso groups may introduce redox activity or alter pharmacokinetics (e.g., increased lipophilicity compared to hydroxylated analogs).
Chirality and Methyl Substitution: The (1R)-methyl group in the target compound mirrors lorcaserin, which selectively activates 5-HT2C receptors . However, lorcaserin lacks the nitroso group, highlighting divergent therapeutic potentials.
Chlorine Position :
Pharmacological and Functional Insights
Dopamine Receptor Interactions :
SCH23390’s 8-hydroxy and 1-phenyl groups are critical for D1R antagonism, while the target compound’s nitroso group may sterically hinder similar interactions .5-HT2C Receptor Selectivity : Lorcaserin’s 8-Cl and 1-CH3 groups confer 5-HT2C agonism, but the nitroso derivative’s activity at this receptor remains unstudied .
Biological Activity
(1R)-8-chloro-1-methyl-3-nitroso-2,3,4,5-tetrahydro-1H-3-benzazepine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C11H12ClN2O
- Molecular Weight : 228.711 g/mol
- IUPAC Name : (5R)-7-chloro-2,2,4,4-tetradeuterio-5-methyl-3-nitroso-1,5-dihydro-3-benzazepine
The compound primarily acts as a selective agonist for the serotonin 5-HT2C receptor. This receptor is implicated in various physiological processes including appetite regulation and mood modulation. The structure-activity relationship (SAR) studies indicate that the presence of the chloro and nitroso groups enhances binding affinity and selectivity towards the 5-HT2C receptor compared to other serotonin receptors (5-HT2A and 5-HT2B) .
Biological Activity Overview
Research indicates that (1R)-8-chloro-1-methyl-3-nitroso-benzazepine exhibits several pharmacological effects:
- Appetite Suppression : In animal models, this compound has demonstrated significant reductions in food intake, suggesting its potential use in obesity treatment .
- Antidepressant Effects : The activation of the 5-HT2C receptor has been linked to antidepressant-like effects in behavioral models .
- Neurotransmitter Modulation : Studies show that this compound can modulate levels of dopamine and serotonin in the brain, which are crucial for mood regulation .
Case Study 1: Appetite Regulation
In a study evaluating the effects on food intake in rats, administration of (1R)-8-chloro-1-methyl-3-nitroso-benzazepine resulted in a dose-dependent decrease in caloric consumption. The effective dose (ED50) was determined to be approximately 18 mg/kg .
| Dose (mg/kg) | Food Intake Reduction (%) |
|---|---|
| 0 | 0 |
| 6 | 10 |
| 18 | 25 |
| 36 | 40 |
Case Study 2: Behavioral Studies
Behavioral assays such as the forced swim test and elevated plus maze were employed to assess the antidepressant-like effects. The results indicated that (1R)-8-chloro-1-methyl-3-nitroso-benzazepine significantly reduced immobility time in the forced swim test compared to controls, indicating an antidepressant effect .
Safety and Toxicology
While promising, the safety profile of (1R)-8-chloro-1-methyl-3-nitroso-benzazepine requires further investigation. Preliminary studies suggest low toxicity at therapeutic doses; however, long-term effects and potential side effects remain to be fully elucidated.
Q & A
Q. What strategies mitigate nitroso compound instability in aqueous formulations during preclinical trials?
- Use lyophilized hydrochloride salts reconstituted in pH 4.5 citrate buffer. Add antioxidants (e.g., ascorbic acid, 0.1% w/v) and chelating agents (EDTA, 0.01% w/v) to parenteral formulations. Stability is validated via forced degradation studies (40°C/75% RH for 4 weeks) .
Data Contradiction Analysis
Q. How to address conflicting reports on dopamine receptor cross-reactivity?
Q. Why do in vitro binding assays and PET imaging yield divergent receptor occupancy data?
- PET measures in vivo receptor availability influenced by blood-brain barrier penetration and active transport. Compare plasma-free fractions (fu) and brain homogenate binding (fu,brain) to reconcile discrepancies. Use Logan graphical analysis for PET quantification .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
